Computed Lipophilicity (LogP): Highest logP Among Benzoic Acid Core Analogs in the sc-3043xx Series
The target compound exhibits a computed LogP of 3.77, which is the highest value among all benzoic acid-core analogs in the Santa Cruz sc-3043xx series and exceeds that of the corresponding cyclohexane analog [1]. This LogP value is 0.92 log units higher than the ethylamino analog (LogP = 2.85) and 0.14–0.60 log units higher than the butylamino analog (LogP range 3.17–3.63), reflecting the increased hydrophobicity conferred by the branched isovaleryl substituent . A ΔLogP of 0.92 corresponds to an approximately 8.3-fold higher octanol-water partition coefficient, which has practical implications for compound partitioning in cellular assays .
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.77 (Molbase); LogP = 3.7677 (Chemsrc) |
| Comparator Or Baseline | Ethylamino analog (CAS 945185-45-5): LogP = 2.85; Butylamino analog (CAS 940210-57-1): LogP = 3.17–3.63; Cyclohexane analog (CAS 940203-36-1): LogP = 3.50–3.65 |
| Quantified Difference | ΔLogP = +0.92 vs. ethylamino analog; +0.14 to +0.60 vs. butylamino analog; +0.12 to +0.27 vs. cyclohexane analog |
| Conditions | Computed values from Molbase and Chemsrc databases; experimental determination not available |
Why This Matters
Higher LogP predicts greater membrane permeability and potential for intracellular target engagement, making this compound the most suitable choice in the series for cell-based assays requiring passive diffusion across lipid bilayers.
- [1] Molbase. 2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-benzoic acid: LogP = 3.7677, PSA = 95.5. CAS 940228-68-2. View Source
